An In-depth Technical Guide to 4-(acetylamino)benzenesulfonyl fluoride: A Versatile Tool in Chemical Biology and Drug Discovery
An In-depth Technical Guide to 4-(acetylamino)benzenesulfonyl fluoride: A Versatile Tool in Chemical Biology and Drug Discovery
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(acetylamino)benzenesulfonyl fluoride. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique characteristics of this compound for covalent modification of biomolecules.
Introduction: The Rise of Covalent Probes in Modern Drug Discovery
The paradigm of drug discovery has evolved significantly, with a renewed interest in covalent inhibitors that can offer prolonged pharmacodynamic effects and high potency.[1] Among the arsenal of electrophilic warheads used to achieve covalent modification, sulfonyl fluorides have emerged as a privileged class due to their unique balance of stability and reactivity.[2] 4-(acetylamino)benzenesulfonyl fluoride, in particular, has garnered attention as a versatile chemical probe and a building block for targeted covalent inhibitors. This guide will delve into the core chemical properties and practical applications of this important reagent.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of 4-(acetylamino)benzenesulfonyl fluoride is crucial for its effective application.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₃S | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| CAS Number | 329-20-4 | [3] |
| Appearance | Solid | [4] |
| Melting Point | 173-178 °C | [4] |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)F | [3] |
| InChI Key | HRQHLUBMODFETM-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-(acetylamino)benzenesulfonyl fluoride. Below is a summary of expected spectroscopic data based on its structure and data for analogous compounds.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of 4-(acetylamino)benzenesulfonyl fluoride in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the amide proton. The para-substituted aromatic ring will exhibit a characteristic AA'BB' system, which often appears as two doublets.[5][6]
-
Aromatic Protons (AA'BB' system, ~7.8-8.0 ppm): The protons on the benzene ring will appear in the downfield aromatic region. The protons ortho to the electron-withdrawing sulfonyl fluoride group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating acetylamino group.[7][8]
-
Amide Proton (-NH-, ~10.5 ppm): The amide proton is typically a broad singlet and its chemical shift can be concentration and solvent dependent.
-
Acetyl Methyl Protons (-CH₃, ~2.1 ppm): The three protons of the methyl group will appear as a sharp singlet in the upfield region.[9]
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.[10][11]
-
Carbonyl Carbon (-C=O, ~169 ppm): The carbonyl carbon of the acetyl group will be found significantly downfield.
-
Aromatic Carbons (~120-145 ppm): Four distinct signals are expected for the aromatic carbons due to the para-substitution. The carbon attached to the sulfonyl fluoride group (ipso-carbon) and the carbon attached to the nitrogen will have characteristic chemical shifts influenced by the electronegativity and resonance effects of the substituents.[12]
-
Methyl Carbon (-CH₃, ~24 ppm): The methyl carbon will appear in the upfield region of the spectrum.
2.2.3. FT-IR Spectroscopy
The infrared spectrum provides valuable information about the functional groups present in the molecule.
-
N-H Stretch (~3300 cm⁻¹): A sharp to moderately broad peak corresponding to the stretching vibration of the amide N-H bond.
-
C=O Stretch (~1670 cm⁻¹): A strong, sharp absorption for the carbonyl group of the amide.
-
S=O Stretches (~1410 and 1210 cm⁻¹): Two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group.
-
S-F Stretch (~830 cm⁻¹): A characteristic absorption for the sulfur-fluorine bond.
-
Aromatic C-H and C=C Stretches: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
2.2.4. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(acetylamino)benzenesulfonyl fluoride, the molecular ion peak (M⁺) would be observed at m/z 217. Key fragmentation pathways would likely involve the loss of the fluorine atom, the acetyl group, or the entire sulfonyl fluoride moiety.[13][14][15]
Synthesis of 4-(acetylamino)benzenesulfonyl fluoride
The most common and practical synthesis of 4-(acetylamino)benzenesulfonyl fluoride involves the nucleophilic substitution of the chloride in 4-acetamidobenzenesulfonyl chloride with fluoride.
Synthesis of the Precursor: 4-Acetamidobenzenesulfonyl Chloride
The starting material, 4-acetamidobenzenesulfonyl chloride, can be prepared by the chlorosulfonation of acetanilide.[16] It is crucial to use acetanilide instead of aniline for this reaction, as the amino group of aniline would be protonated by the chlorosulfonic acid, leading to meta-directing substitution and potential side reactions. The acetyl group serves as a protecting group and an ortho-, para-director.[9]
Fluorination of 4-Acetamidobenzenesulfonyl Chloride
The conversion of the sulfonyl chloride to the sulfonyl fluoride can be achieved using a variety of fluorinating agents. A particularly effective and mild method is the direct chloride/fluoride exchange using potassium fluoride (KF) in a biphasic water/acetone system.[5][6][7] This method avoids the use of hazardous and expensive reagents.
Experimental Protocol: Synthesis of 4-(acetylamino)benzenesulfonyl fluoride
-
Dissolution: Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in acetone.
-
Addition of Fluorinating Agent: To the stirred solution, add an aqueous solution of potassium fluoride (excess, e.g., 3-5 equivalents).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Synthesis workflow for 4-(acetylamino)benzenesulfonyl fluoride.
Reactivity and Mechanism of Action
The utility of 4-(acetylamino)benzenesulfonyl fluoride in chemical biology stems from the reactivity of the sulfonyl fluoride moiety, which participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[3] This "click chemistry" type reaction allows for the formation of stable covalent bonds with nucleophilic amino acid residues on proteins.[17]
The SuFEx Reaction: A Gateway to Covalent Modification
The sulfur atom in the sulfonyl fluoride group is highly electrophilic and susceptible to nucleophilic attack. This reaction is particularly effective with "soft" nucleophiles like the side chains of certain amino acids. The fluoride ion is an excellent leaving group, driving the reaction forward.
Targeting Nucleophilic Amino Acid Residues
Unlike many other covalent modifiers that primarily target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of modifying serine, tyrosine, and lysine residues.[17][18][19] This expanded targeting scope is a significant advantage in probing protein function and developing inhibitors for proteins that lack accessible cysteines in their binding sites.
-
Serine: The hydroxyl group of a serine residue, particularly an activated serine in the active site of a protease, can attack the sulfonyl fluoride to form a stable sulfonate ester linkage.[20][21]
-
Tyrosine: The phenolate form of a tyrosine residue is a potent nucleophile that can react with sulfonyl fluorides to form a sulfonate ester.[22]
-
Lysine: The ε-amino group of a lysine residue can act as a nucleophile, attacking the sulfonyl fluoride to form a stable sulfonamide bond.[23]
The selectivity for a particular amino acid is influenced by several factors, including the local microenvironment of the protein, the pKa of the nucleophilic residue, and the overall binding affinity of the sulfonyl fluoride-containing molecule to the protein target.[19][23]
Caption: Mechanism of covalent protein modification by 4-(acetylamino)benzenesulfonyl fluoride.
Applications in Research and Drug Development
The unique properties of 4-(acetylamino)benzenesulfonyl fluoride make it a valuable tool in various stages of the drug discovery pipeline.
Activity-Based Protein Profiling (ABPP)
By incorporating a reporter tag (e.g., an alkyne or biotin) into a molecule containing the 4-(acetylamino)benzenesulfonyl fluoride warhead, researchers can create activity-based probes. These probes can be used to identify and profile the activity of specific enzymes within complex biological systems.[1]
Target Identification and Validation
The "inverse drug discovery" approach utilizes libraries of small molecules with latent electrophiles, such as sulfonyl fluorides, to identify novel protein targets.[24][25] 4-(acetylamino)benzenesulfonyl fluoride can serve as a core scaffold for the development of such libraries.
Development of Targeted Covalent Inhibitors
The ability to form a stable covalent bond with a target protein can lead to the development of highly potent and selective drugs. 4-(acetylamino)benzenesulfonyl fluoride can be incorporated into known ligand scaffolds to convert them into covalent inhibitors, a strategy that has been successfully applied in the development of kinase inhibitors.[26]
Experimental Protocol: Covalent Labeling of a Target Protein
This protocol provides a general workflow for the covalent labeling of a purified protein with 4-(acetylamino)benzenesulfonyl fluoride and subsequent analysis by mass spectrometry.[16][27][28]
-
Protein Preparation: Prepare a solution of the purified target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Probe Preparation: Prepare a stock solution of 4-(acetylamino)benzenesulfonyl fluoride in a compatible organic solvent (e.g., DMSO).
-
Labeling Reaction: Add the 4-(acetylamino)benzenesulfonyl fluoride solution to the protein solution to the desired final concentration. Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time.
-
Quenching (Optional): The reaction can be quenched by the addition of a nucleophilic scavenger.
-
Sample Preparation for Mass Spectrometry:
-
Remove excess probe by dialysis or buffer exchange.
-
Denature, reduce, and alkylate the protein.
-
Digest the protein into peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and pinpoint the exact site of covalent modification.
Safety and Handling
4-(acetylamino)benzenesulfonyl fluoride is a corrosive solid and should be handled with appropriate safety precautions.[4]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).[4]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
Conclusion and Future Perspectives
4-(acetylamino)benzenesulfonyl fluoride is a powerful and versatile reagent with significant applications in chemical biology and drug discovery. Its ability to covalently modify a range of nucleophilic amino acid residues through the SuFEx reaction provides a distinct advantage over more traditional cysteine-focused covalent modifiers. As our understanding of the proteome and the intricacies of protein function continues to grow, the demand for sophisticated chemical tools like 4-(acetylamino)benzenesulfonyl fluoride will undoubtedly increase. Future research will likely focus on the development of more complex and highly targeted probes based on this scaffold, further expanding its utility in the quest for novel therapeutics.
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